molecular formula C2H5NaO6S B8738347 Glyoxal-sodium bisulfite hydrate

Glyoxal-sodium bisulfite hydrate

Cat. No. B8738347
M. Wt: 180.11 g/mol
InChI Key: GLVOHCRFFMKNRB-UHFFFAOYSA-M
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Patent
US06353010B1

Procedure details

Glyoxal sodium bisulphite hydrate (10.0 g) in water (80 ml) was warmed to 60° C. then a solution of 2,3-diaminoanisole (3.40 g) in ethanol (40 ml) was added. The stirred mixture was then heated to 80° C. for 1 h before addition of concentrated hydrochloric acid (6 drops). Heating was continued for 1 h. It was allowed to cool overnight, concentrated in vacuo and poured into aqueous potassium carbonate (40 ml). Ethyl acetate (3×100 ml) extracts were washed with water (100 ml) and saturated brine (50 ml) then dried over anhydrous magnesium sulphate, filtered and evaporated in vacuo to afford the title compound as a yellow solid (3.07 g).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.S(=O)(O)[O-].[Na+].[CH:7]([CH:9]=O)=O.[NH2:11][C:12]1[C:17]([NH2:18])=[CH:16][CH:15]=[CH:14][C:13]=1[O:19][CH3:20]>O.C(O)C.Cl>[CH3:20][O:19][C:13]1[CH:14]=[CH:15][CH:16]=[C:17]2[C:12]=1[N:11]=[CH:7][CH:9]=[N:18]2 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
O.S([O-])(O)=O.[Na+].C(=O)C=O
Name
Quantity
80 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
3.4 g
Type
reactant
Smiles
NC1=C(C=CC=C1N)OC
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heating
TEMPERATURE
Type
TEMPERATURE
Details
to cool overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
poured into aqueous potassium carbonate (40 ml)
WASH
Type
WASH
Details
Ethyl acetate (3×100 ml) extracts were washed with water (100 ml) and saturated brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over anhydrous magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=C2N=CC=NC2=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.07 g
YIELD: CALCULATEDPERCENTYIELD 77.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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